![molecular formula C14H17N2O2P B15151197 Bis[amino(phenyl)methyl]phosphinic acid](/img/structure/B15151197.png)
Bis[amino(phenyl)methyl]phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[amino(phenyl)methyl]phosphinic acid is an organophosphorus compound that features a phosphinic acid functional group bonded to two amino(phenyl)methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis[amino(phenyl)methyl]phosphinic acid typically involves the reaction of a phosphinic acid precursor with an appropriate amine and aldehyde. One common method is the phospha-Mannich reaction, where a P-H precursor, such as hypophosphorous acid, reacts with an aldehyde and an amine under acidic conditions . The reaction conditions often include the use of acetic acid as a solvent and catalyst, with the reaction proceeding at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Bis[amino(phenyl)methyl]phosphinic acid can undergo various chemical reactions, including:
Oxidation: The P-H bond in the phosphinic acid group can be oxidized to form phosphonic acids.
Substitution: The amino groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: The major product is the corresponding phosphonic acid.
Substitution: The products depend on the substituents introduced, which can vary widely based on the reagents used.
Aplicaciones Científicas De Investigación
Bis[amino(phenyl)methyl]phosphinic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other organophosphorus compounds.
Biology: It can be used to study enzyme inhibition, particularly those enzymes that interact with phosphorus-containing substrates.
Mecanismo De Acción
The mechanism of action of bis[amino(phenyl)methyl]phosphinic acid involves its interaction with molecular targets, such as enzymes. The phosphinic acid group can mimic the transition state of phosphate ester hydrolysis, making it a potent inhibitor of enzymes that catalyze such reactions . This inhibition occurs through the formation of a stable complex between the enzyme and the phosphinic acid group, preventing the enzyme from interacting with its natural substrate.
Comparación Con Compuestos Similares
Similar Compounds
Aminoalkylphosphonic acids: These compounds have similar structures but contain a P-C bond instead of a P-H bond.
Phosphonic acids: These compounds have a P=O bond and are more oxidized than phosphinic acids.
Uniqueness
Bis[amino(phenyl)methyl]phosphinic acid is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .
Propiedades
Fórmula molecular |
C14H17N2O2P |
|---|---|
Peso molecular |
276.27 g/mol |
Nombre IUPAC |
bis[amino(phenyl)methyl]phosphinic acid |
InChI |
InChI=1S/C14H17N2O2P/c15-13(11-7-3-1-4-8-11)19(17,18)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2,(H,17,18) |
Clave InChI |
GDRKYOFXBSKACL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(N)P(=O)(C(C2=CC=CC=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorophenyl)-4-[(E)-(2-methoxyphenyl)diazenyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B15151127.png)
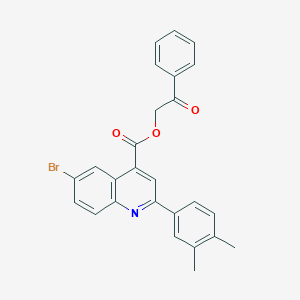
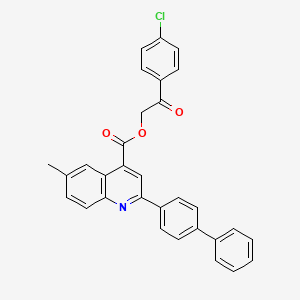
![2-(2,4-dichlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B15151160.png)
![1-(2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15151161.png)
![Dimethyl 1,2,6-trimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15151174.png)
![N-benzyl-8-({6-[3-(4-ethylpiperazin-1-yl)azetidin-1-yl]pyridin-2-yl}methyl)-6-[(2-fluoro-4-hydroxyphenyl)methyl]-4,7-dioxo-2-(prop-2-en-1-yl)-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B15151178.png)
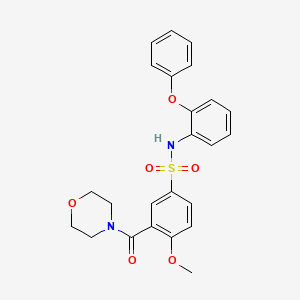
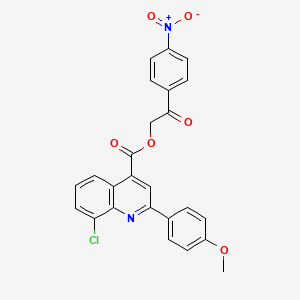
![N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B15151202.png)
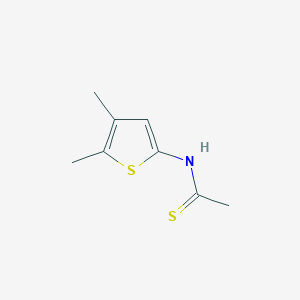
![Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15151214.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B15151217.png)
![N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide](/img/structure/B15151221.png)
